molecular formula C8H7NO B3042131 2-Hydroxy-5-methylbenzonitrile CAS No. 51282-90-7

2-Hydroxy-5-methylbenzonitrile

Cat. No. B3042131
CAS RN: 51282-90-7
M. Wt: 133.15 g/mol
InChI Key: LYYIARFORSMUAT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzonitrile is a chemical compound with the CAS Number: 51282-90-7 . It has a molecular weight of 133.15 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7NO . The InChI code for the compound is 1S/C8H7NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 100-102 °C and a predicted boiling point of 277.4±28.0 °C . The compound has a predicted density of 1.17±0.1 g/cm3 . The pKa of the compound is predicted to be 7.47±0.18 .

Scientific Research Applications

Pharmacological Research

  • Serotonin Receptor Agonist : A derivative, 4‐(2‐((2‐hydroxybenzyl)amino)ethyl)‐2,5‐dimethoxybenzonitrile, is used as a selective serotonin 2A receptor agonist in various in vitro and in vivo studies. It's notable for its potent and selective action, making it a crucial tool for investigating 5-HT2AR signaling in animal models (Rørsted et al., 2021).

Material Science and Chemistry

  • Corrosion Inhibition : 2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Hydroxy-5-methylbenzonitrile, have been studied as corrosion inhibitors for metals like mild steel and aluminum. These compounds show high inhibition efficiency and are studied for their electrochemical and thermodynamic properties (Verma et al., 2015).
  • Synthesis and Reactivity Studies : Research on derivatives of this compound, such as 4,5-dihydropyrazoles, has led to insights into their reactions with ketenes, contributing to the understanding of organic synthesis mechanisms (Mitkidou et al., 1990).

Environmental and Agricultural Research

  • Herbicide Resistance : Transgenic plants expressing a bacterial gene for a specific nitrilase can convert bromoxynil, a herbicide related to this compound, to a non-toxic metabolite, conferring resistance to the herbicide. This is an innovative approach to developing herbicide-resistant crops (Stalker et al., 1988).

Spectroscopy and Molecular Studies

  • Spectroscopic Analysis : Studies on 5-fluoro-2-methylbenzonitrile, a related compound, focus on its molecular structure and vibrational spectra, providing valuable information for non-linear optics and spectroscopic applications (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzonitrile is not specified in the available sources. This could be due to the fact that the compound is primarily used for research and development purposes .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-hydroxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIARFORSMUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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